molecular formula C22H24N4O4S2 B12148385 ethyl 1-{9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate

ethyl 1-{9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate

Cat. No.: B12148385
M. Wt: 472.6 g/mol
InChI Key: ASGWKDWJDTVYRE-VBKFSLOCSA-N
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Description

Ethyl 1-{9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound with a unique structure that includes multiple heterocyclic rings

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of ethyl 1-{9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties.

Biological Activity

Ethyl 1-{9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C26H30N4O4S2
Molecular Weight: 526.7 g/mol
IUPAC Name: Ethyl 1-[3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate
InChI Key: OITJCTUFFUSGHR-HKWRFOASSA-N

The compound's structure features multiple functional groups that may contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to act through:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, potentially affecting metabolic pathways.
  • Receptor Modulation: It may interact with receptors, altering their activity and influencing signaling pathways.
  • Antioxidant Activity: Some derivatives have shown significant antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Activity

Research indicates that derivatives of thiazolidine and pyrido[1,2-a]pyrimidine compounds exhibit notable antimicrobial properties:

Activity Type MIC (mg/mL) Most Sensitive Strain Most Resistant Strain
Antibacterial0.004 - 0.03Enterobacter cloacaeE. coli
Antifungal0.004 - 0.06Trichoderma virideAspergillus fumigatus

These findings suggest that the compound's derivatives can outperform traditional antibiotics like ampicillin and streptomycin by a factor of 10 to 50 times in certain cases .

Anticancer Activity

The anticancer potential of ethyl 1-{9-methyl...} has been explored in various studies:

  • Cytotoxicity Against Cancer Cell Lines:
    • Compounds derived from thiazolidinones have shown significant cytotoxic effects against glioblastoma multiforme cells.
    • For instance, certain derivatives demonstrated IC50 values in the low micromolar range against breast cancer (MCF7) and lung cancer (A549) cell lines .
  • Mechanisms of Action:
    • Induction of apoptosis via caspase pathways has been observed.
    • Some compounds affect the cell cycle, contributing to their antiproliferative effects .

Antioxidant Activity

The antioxidant capacity of the compound's derivatives has been evaluated using various assays:

Compound EC50 (mM) Activity Type
Compound 3i0.565 ± 0.051Lipid peroxidation inhibition
Compound 3r0.708 ± 0.074Lipid peroxidation inhibition

These compounds effectively reduce lipid peroxidation, indicating their potential as protective agents against oxidative damage .

Study on Thiazolidinone Derivatives

A study by Da Silva et al. evaluated the anti-glioma activity and cytotoxicity of thiazolidinone derivatives synthesized through a one-pot multi-component reaction (MCR). The results indicated that certain derivatives exhibited potent antitumor effects by decreasing cell viability in glioblastoma multiforme cells significantly .

Research on Antimicrobial Properties

In another study focused on antimicrobial activity, a series of thiazolidine derivatives were tested against several Gram-positive and Gram-negative bacteria. The most active compounds showed MIC values significantly lower than those of standard antibiotics, highlighting their potential as new antimicrobial agents .

Properties

Molecular Formula

C22H24N4O4S2

Molecular Weight

472.6 g/mol

IUPAC Name

ethyl 1-[9-methyl-3-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C22H24N4O4S2/c1-4-30-21(29)14-7-10-25(11-8-14)18-15(12-16-20(28)24(3)22(31)32-16)19(27)26-9-5-6-13(2)17(26)23-18/h5-6,9,12,14H,4,7-8,10-11H2,1-3H3/b16-12-

InChI Key

ASGWKDWJDTVYRE-VBKFSLOCSA-N

Isomeric SMILES

CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)C

Origin of Product

United States

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